Prevention of Crosslinking and Gelation in Hydroboration Polymerization
In hydroboration polymerization with thexylborane, 3,9-dodecadiyne (internal diyne) yields polymers devoid of gelation even with excess borane, whereas terminal diyne 1,7-octadiyne produces gelled polymers due to crosslinking [1]. Spectroscopic analysis confirms that 3,9-dodecadiyne-derived polymers contain negligible branched structures, while 1,7-octadiyne polymers exhibit 20% branched architecture [1].
| Evidence Dimension | Gelation behavior and polymer architecture |
|---|---|
| Target Compound Data | No gelation observed with excess thexylborane; negligible branched structure detected |
| Comparator Or Baseline | 1,7-octadiyne (terminal diyne) |
| Quantified Difference | 3,9-Dodecadiyne eliminates gelation completely; 1,7-octadiyne yields 20% branched structure |
| Conditions | Hydroboration polymerization with thexylborane (1), stoichiometric and excess feed ratios, room temperature |
Why This Matters
This difference dictates the processability and solubility of the final organoboron polymer, making 3,9-dodecadiyne essential for applications requiring soluble, linear polymer precursors.
- [1] Chujo Y, Tomita I, Hashiguchi Y, Saegusa T. Hydroboration polymerization. 2. Synthesis of organoboron polymers by the reaction between diyne and thexylborane. Macromolecules. 1992;25(1):33-36. View Source
